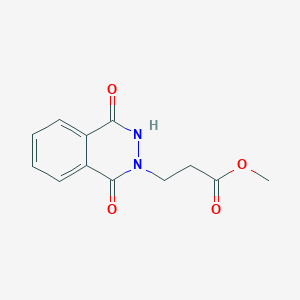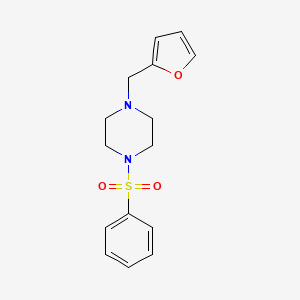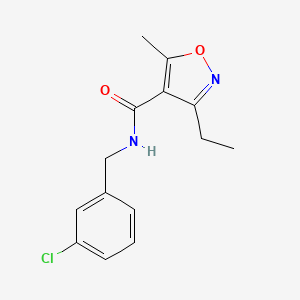
methyl 3-(1,4-dioxo-3,4-dihydro-2(1H)-phthalazinyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(1,4-dioxo-3,4-dihydro-2(1H)-phthalazinyl)propanoate, also known as MDPP, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields. MDPP is a derivative of phthalazine, which is a heterocyclic organic compound. The synthesis method of MDPP involves the condensation of phthalic anhydride with methyl acrylate in the presence of a catalyst.
Aplicaciones Científicas De Investigación
Methyl 3-(1,4-dioxo-3,4-dihydro-2(1H)-phthalazinyl)propanoate has been found to have potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of organic electronics. This compound has been found to be a good electron-transporting material, which makes it useful in the development of organic electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
This compound has also been found to have potential applications in the field of catalysis. It has been shown to be an effective catalyst for various reactions such as the Knoevenagel condensation, Michael addition, and Diels-Alder reaction.
Mecanismo De Acción
The mechanism of action of methyl 3-(1,4-dioxo-3,4-dihydro-2(1H)-phthalazinyl)propanoate is not fully understood. However, it is believed to act as an electron-transporting material due to its unique chemical structure, which contains a phthalazine ring. The phthalazine ring has been found to be a good electron acceptor, which allows this compound to efficiently transport electrons.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic and non-carcinogenic. It is also stable under normal laboratory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 3-(1,4-dioxo-3,4-dihydro-2(1H)-phthalazinyl)propanoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its low yield, which can make it expensive to produce in large quantities.
Direcciones Futuras
There are several future directions for research on methyl 3-(1,4-dioxo-3,4-dihydro-2(1H)-phthalazinyl)propanoate. One of the most promising areas of research is in the development of organic electronic devices. This compound has shown great potential as an electron-transporting material, and further research could lead to the development of more efficient and cost-effective organic electronic devices.
Another area of research is in the development of new catalysts for various reactions. This compound has been shown to be an effective catalyst for several reactions, and further research could lead to the discovery of new and more efficient catalysts.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its unique chemical structure makes it useful in the development of organic electronic devices and as a catalyst for various reactions. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Métodos De Síntesis
The synthesis method of methyl 3-(1,4-dioxo-3,4-dihydro-2(1H)-phthalazinyl)propanoate involves the reaction of phthalic anhydride with methyl acrylate in the presence of a catalyst such as piperidine. The reaction takes place in a solvent such as toluene or xylene. The product is then purified using column chromatography. The yield of the reaction is typically around 50%.
Propiedades
IUPAC Name |
methyl 3-(1,4-dioxo-3H-phthalazin-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-18-10(15)6-7-14-12(17)9-5-3-2-4-8(9)11(16)13-14/h2-5H,6-7H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARDXYNKCIPWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C(=O)C2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methylbenzyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5815437.png)
![N'-{[2-(2-bromo-4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5815439.png)
![2-(1H-benzimidazol-1-yl)-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5815441.png)



![1-[(2-bromo-4-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5815481.png)
![2-[(4-bromobenzyl)thio]acetamide](/img/structure/B5815492.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5815496.png)
![1-(2-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5815503.png)
![4-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)quinazoline](/img/structure/B5815507.png)
![2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5815523.png)
